molecular formula C8H13NO2 B13611729 Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13611729
M. Wt: 155.19 g/mol
InChI Key: AUXJVEXUKVGUQG-LYFYHCNISA-N
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Description

Methyl (1S,2R,5R)-3-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

The synthesis of Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate can be achieved through several routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods often involve similar catalytic processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents and conditions used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-6-3-2-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

AUXJVEXUKVGUQG-LYFYHCNISA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H]2CN1

Canonical SMILES

COC(=O)C1C2CCC2CN1

Origin of Product

United States

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